molecular formula C23H23N3O5S B4070927 N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4070927
M. Wt: 453.5 g/mol
InChI Key: PUUKPYJPHACGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research on MNPG will be discussed.

Mechanism of Action

The mechanism of action of N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins involved in various cellular processes such as cell proliferation, apoptosis, and protein-protein interactions. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of heat shock protein 90, which is a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the proliferation of cancer cells through the induction of cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases through the inhibition of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound can lead to the development of more effective this compound derivatives and the identification of new therapeutic targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound can lead to the development of more effective dosing regimens. Additionally, further studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.

Scientific Research Applications

N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo through the induction of apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied as a potential inhibitor of protein-protein interactions involved in various diseases, including cancer and infectious diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-16-13-17(2)23(18(3)14-16)24-22(27)15-25(19-9-11-20(12-10-19)26(28)29)32(30,31)21-7-5-4-6-8-21/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUKPYJPHACGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-mesityl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.